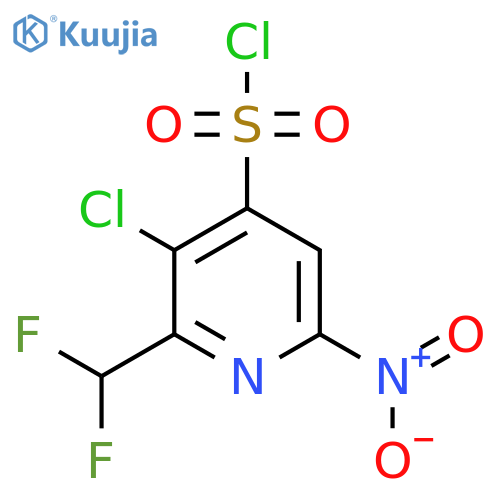Cas no 1805367-83-2 (3-Chloro-2-(difluoromethyl)-6-nitropyridine-4-sulfonyl chloride)

3-Chloro-2-(difluoromethyl)-6-nitropyridine-4-sulfonyl chloride 化学的及び物理的性質
名前と識別子
-
- 3-Chloro-2-(difluoromethyl)-6-nitropyridine-4-sulfonyl chloride
-
- インチ: 1S/C6H2Cl2F2N2O4S/c7-4-2(17(8,15)16)1-3(12(13)14)11-5(4)6(9)10/h1,6H
- InChIKey: QRQRJRBEWSYLPE-UHFFFAOYSA-N
- ほほえんだ: ClC1C(C(F)F)=NC(=CC=1S(=O)(=O)Cl)[N+](=O)[O-]
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 7
- 重原子数: 17
- 回転可能化学結合数: 2
- 複雑さ: 396
- トポロジー分子極性表面積: 101
- 疎水性パラメータ計算基準値(XlogP): 2.3
3-Chloro-2-(difluoromethyl)-6-nitropyridine-4-sulfonyl chloride 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029049614-1g |
3-Chloro-2-(difluoromethyl)-6-nitropyridine-4-sulfonyl chloride |
1805367-83-2 | 97% | 1g |
$1,475.10 | 2022-04-01 |
3-Chloro-2-(difluoromethyl)-6-nitropyridine-4-sulfonyl chloride 関連文献
-
Ming Yang,Yunkun Yang,Qi Liu,Hongxi Zhou,Jiayue Han,Xiaoyi Xie,Faxian Xiu,Zehua Hu,Ting Yu J. Mater. Chem. C, 2020,8, 16024-16031
-
Tianzhi Yu,Qianguang Yang,Tong Zhang,Yuling Zhao,Chengjin Wei,Yanmei Li,Hui Zhang,Dingqin Hu New J. Chem., 2019,43, 18110-18119
-
Miao Du,Min Chen,Xiao-Gang Yang,Jiong Wen,Xi Wang,Shao-Ming Fang,Chun-Sen Liu J. Mater. Chem. A, 2014,2, 9828-9834
-
Jiale Huang,Mingyu Zhang,Jing Wang,Xijun Hu,Frank L. Y. Lam J. Mater. Chem. A, 2015,3, 789-796
-
Shaowen Cao,Timothy Thatt Yang Tan,Say Chye Joachim Loo Chem. Commun., 2015,51, 9381-9384
-
Huanhuan Huo,Yongqing Zhao,Cailing Xu J. Mater. Chem. A, 2014,2, 15111-15117
-
Ali Reza Sardarian,Iman Dindarloo Inaloo RSC Adv., 2015,5, 76626-76641
-
Tim Hupfeld,Soma Salamon,Joachim Landers,Jochen Schmidt,Heiko Wende,Stephan Barcikowski,Bilal Gökce J. Mater. Chem. C, 2020,8, 12204-12217
-
Rein V. Ulijn,Simon J. Webb Chem. Commun., 2008, 2861-2863
-
Rou Jun Toh,Zdeněk Sofer,Jan Luxa,David Sedmidubský,Martin Pumera Chem. Commun., 2017,53, 3054-3057
3-Chloro-2-(difluoromethyl)-6-nitropyridine-4-sulfonyl chlorideに関する追加情報
Introduction to 3-Chloro-2-(difluoromethyl)-6-nitropyridine-4-sulfonyl chloride (CAS No. 1805367-83-2)
3-Chloro-2-(difluoromethyl)-6-nitropyridine-4-sulfonyl chloride, identified by its CAS number 1805367-83-2, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and agrochemical research. This compound belongs to the class of nitropyridine derivatives, which are widely recognized for their diverse biological activities and potential applications in drug development. The structural features of this molecule, including the presence of a chloro group, a difluoromethyl substituent, and a nitro group, contribute to its unique chemical properties and reactivity, making it a valuable intermediate in synthetic chemistry.
The sulfonyl chloride functional group in the name underscores the compound's utility as a synthetic precursor for sulfonamide derivatives. Sulfonamides are a crucial class of pharmacologically active agents, known for their broad spectrum of therapeutic effects, including antibacterial, antiviral, anti-inflammatory, and anticancer properties. The incorporation of the 3-chloro-2-(difluoromethyl)-6-nitropyridine core into sulfonyl chloride derivatives opens up new avenues for designing novel compounds with enhanced efficacy and reduced side effects.
In recent years, there has been growing interest in developing novel scaffolds for drug discovery, particularly those derived from heterocyclic compounds like pyridine. The nitro group in 3-chloro-2-(difluoromethyl)-6-nitropyridine-4-sulfonyl chloride not only serves as a reactive handle for further functionalization but also contributes to the electron-withdrawing effect of the molecule. This electronic property is often exploited in medicinal chemistry to modulate binding affinity and metabolic stability.
One of the most compelling aspects of this compound is its potential application in the synthesis of kinase inhibitors. Kinases are enzymes that play a pivotal role in many cellular processes, and their dysregulation is associated with various diseases, particularly cancer. By leveraging the structural motifs present in 3-chloro-2-(difluoromethyl)-6-nitropyridine-4-sulfonyl chloride, researchers have been able to develop highly specific inhibitors that target aberrant signaling pathways in cancer cells. For instance, studies have demonstrated that derivatives of this compound exhibit potent inhibitory activity against tyrosine kinases, which are overexpressed in many solid tumors.
The difluoromethyl group is another key feature that enhances the pharmacological profile of 3-chloro-2-(difluoromethyl)-6-nitropyridine-4-sulfonyl chloride. Fluorinated aromatic compounds are well-documented for their ability to improve drug properties such as lipophilicity, metabolic stability, and binding affinity. The presence of two fluorine atoms at the 2-position further amplifies these effects, making it an attractive moiety for medicinal chemists seeking to optimize lead compounds.
Recent advancements in computational chemistry have also highlighted the significance of 3-chloro-2-(difluoromethyl)-6-nitropyridine-4-sulfonyl chloride as a building block for virtual screening campaigns. High-throughput virtual screening (HTVS) allows researchers to rapidly evaluate large libraries of compounds against biological targets using computational methods. The unique structural features of this compound make it a promising candidate for identifying new drug candidates with minimal experimental effort.
In addition to its pharmaceutical applications, 3-chloro-2-(difluoromethyl)-6-nitropyridine-4-sulfonyl chloride has shown potential in agrochemical research. Pyridine-based compounds are frequently employed in the development of pesticides and herbicides due to their ability to interact with biological targets in pests and weeds. The sulfonyl chloride functionality provides a versatile handle for further derivatization, enabling the creation of novel agrochemicals with improved environmental profiles and enhanced efficacy.
The synthesis of 3-chloro-2-(difluoromethyl)-6-nitropyridine-4-sulfonyl chloride involves multi-step organic transformations that highlight its synthetic utility. The process typically begins with the nitration of a pyridine precursor followed by chlorination and subsequent introduction of the difluoromethyl group. Each step is carefully optimized to ensure high yield and purity, which are critical for downstream applications such as drug development.
One notable study published in a leading organic chemistry journal demonstrated the use of 3-chloro-2-(difluoromethyl)-6-nitropyridine-4-sulfonyl chloride as an intermediate in the synthesis of potent antiviral agents. The researchers leveraged its reactive sulfonyl chloride group to introduce sulfonamide linkages into viral protease inhibitors. These inhibitors were found to exhibit significant antiviral activity against both RNA and DNA viruses, showcasing the broad applicability of this compound.
The growing body of literature on 3-chloro-2-(difluoromethyl)-6-nitropyridine-4-sulfonyl chloride underscores its importance as a versatile building block in synthetic chemistry. As research continues to uncover new therapeutic targets and synthetic methodologies, this compound is likely to remain at the forefront of drug discovery efforts. Its unique structural features and reactivity make it an indispensable tool for medicinal chemists seeking to develop next-generation therapeutics.
1805367-83-2 (3-Chloro-2-(difluoromethyl)-6-nitropyridine-4-sulfonyl chloride) 関連製品
- 1909309-11-0(3-(2,2-difluoroethyl)-3-phenylazetidine hydrochloride)
- 144003-49-6(methyl 8-(benzyloxy)-4-(2-hydroxyethyl)-2-naphthoate)
- 2172141-13-6(1,8-dioxa-5-azaspiro5.5undecane)
- 1805119-92-9(2-Bromo-3,6-difluorobenzyl bromide)
- 90033-65-1(1-(2-Amino-3-chlorophenyl)-2-phenylethan-1-one)
- 68259-13-2(decane-1-sulfonyl fluoride)
- 312748-54-2(N-5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl-2-fluorobenzamide)
- 1190834-24-2((1S)-2-fluoro-1-(4-nitrophenyl)ethan-1-ol)
- 681266-16-0(N-{5,5-dioxo-2-phenyl-2H,4H,6H-5lambda6-thieno3,4-cpyrazol-3-yl}-2-(4-methoxyphenyl)acetamide)
- 1261787-23-8(3-(Chloromethyl)-2-(trifluoromethyl)naphthalene)




